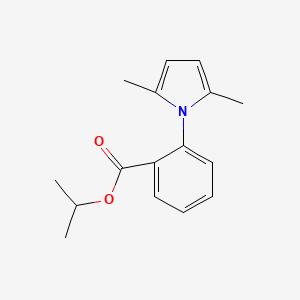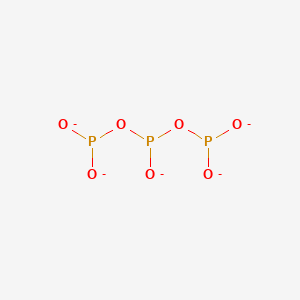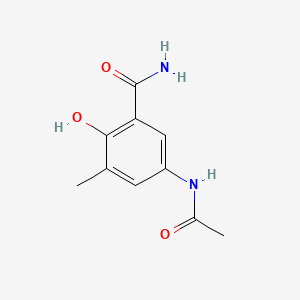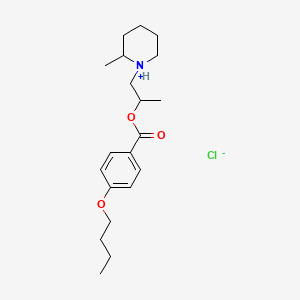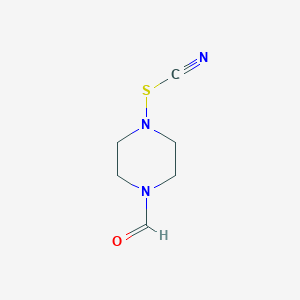
4-(Thiocyanato)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiocyanato)piperazine-1-carbaldehyde is an organic compound with the molecular formula C6H9N3OS It is a derivative of piperazine, featuring a thiocyanato group and a carbaldehyde group attached to the piperazine ring
Preparation Methods
The synthesis of 4-(Thiocyanato)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with thiocyanate reagents. One common method includes the reaction of piperazine-1-carbaldehyde with thiocyanic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a catalyst or a base to facilitate the formation of the thiocyanato group.
Chemical Reactions Analysis
4-(Thiocyanato)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Thiocyanato)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism by which 4-(Thiocyanato)piperazine-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, the thiocyanato group can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and activity.
Comparison with Similar Compounds
4-(Thiocyanato)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as:
4-(Methylthio)piperazine-1-carbaldehyde: Similar structure but with a methylthio group instead of a thiocyanato group.
4-(Cyano)piperazine-1-carbaldehyde: Contains a cyano group instead of a thiocyanato group.
4-(Amino)piperazine-1-carbaldehyde: Features an amino group in place of the thiocyanato group.
The uniqueness of this compound lies in the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
73563-22-1 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(4-formylpiperazin-1-yl) thiocyanate |
InChI |
InChI=1S/C6H9N3OS/c7-5-11-9-3-1-8(6-10)2-4-9/h6H,1-4H2 |
InChI Key |
GRZISOVLDWQTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



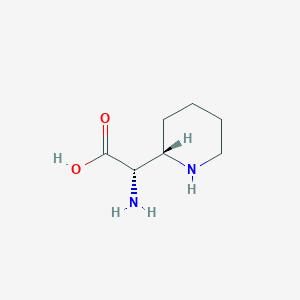

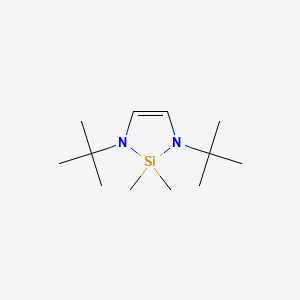
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
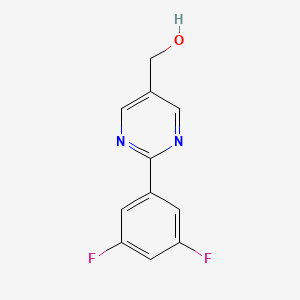
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

